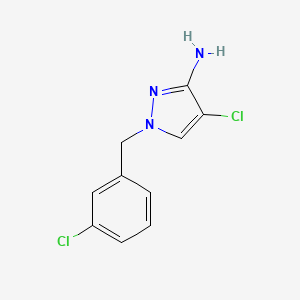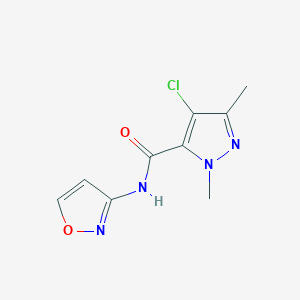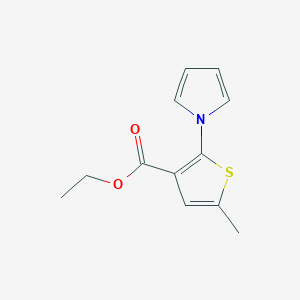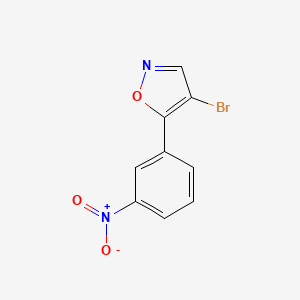![molecular formula C17H23NO4 B10903772 5,5-Dimethyl-3-[(3,4,5-trimethoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B10903772.png)
5,5-Dimethyl-3-[(3,4,5-trimethoxyphenyl)amino]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a cyclohexenone ring substituted with a 3,4,5-trimethoxyanilino group and two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of acetone with an appropriate aldehyde, followed by cyclization.
Introduction of the Trimethoxyanilino Group: The 3,4,5-trimethoxyanilino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3,4,5-trimethoxyaniline with a suitable electrophile, such as a halogenated cyclohexenone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The trimethoxyanilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Materials Science: It can be used in the development of organic materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The trimethoxyanilino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclohexenone ring can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5,5-dimethyl-3-(3,4-dimethoxyanilino)-2-cyclohexen-1-one
- 5,5-dimethyl-3-(3,4,5-trimethoxyphenyl)-2-cyclohexen-1-one
- 5,5-dimethyl-3-(3,4,5-trimethoxybenzyl)-2-cyclohexen-1-one
Uniqueness
5,5-dimethyl-3-(3,4,5-trimethoxyanilino)-2-cyclohexen-1-one is unique due to the presence of the trimethoxyanilino group, which imparts specific electronic and steric properties. This makes the compound particularly interesting for applications in medicinal chemistry and materials science, where these properties can be leveraged for specific functions.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
5,5-dimethyl-3-(3,4,5-trimethoxyanilino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H23NO4/c1-17(2)9-12(6-13(19)10-17)18-11-7-14(20-3)16(22-5)15(8-11)21-4/h6-8,18H,9-10H2,1-5H3 |
InChI Key |
ZVORVVHVVXSAFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=C(C(=C2)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(difluoromethyl)-4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903692.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10903698.png)

![4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903711.png)
![Diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate](/img/structure/B10903715.png)

![4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B10903746.png)

![Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10903757.png)


![methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903764.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B10903765.png)
![ethyl (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarboxylate](/img/structure/B10903769.png)
